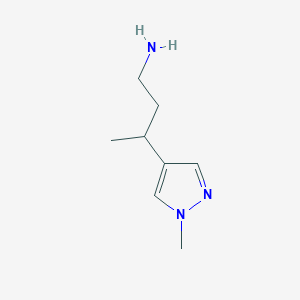

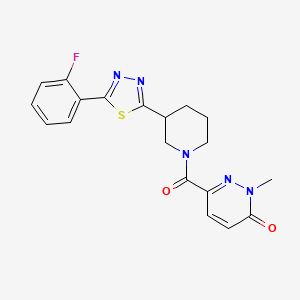

![molecular formula C23H19ClN4O2S2 B2613310 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-60-0](/img/structure/B2613310.png)

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Some novel derivatives, including morpholine and piperazine as amine components, have been synthesized and screened for their antimicrobial activities. These compounds exhibited good to moderate activities against various test microorganisms. This demonstrates the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Piperazine/Morpholine Moiety

A study detailed the one-pot Biginelli synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized in good yield by a simple and efficient method, showcasing the adaptability of these moieties in various synthetic routes (Bhat et al., 2018).

Anticancer Activity

A series of new tri- and tetra-cyclic thiosemicarbazone derivatives were prepared and tested for their cytotoxic activity against human cancer cell lines. Some compounds, especially a morpholino-substituted analogue, showed significant activity against human breast cancer cells, highlighting their potential as anticancer agents (Shi et al., 2016).

Leishmanicidal Activity

A study synthesized a series of thiadiazole derivatives evaluated for in vitro leishmanicidal activity against Leishmania major promastigotes. The results showed strong and significantly better leishmanicidal activity than the reference drug, with the piperazine analog being the most active compound (Foroumadi et al., 2005).

Mecanismo De Acción

Target of action

Compounds with a piperazine moiety, like “4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”, often interact with various neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors .

Mode of action

The interaction of “this compound” with its targets could lead to changes in the activity of these receptors, potentially altering the signaling pathways they are involved in .

Biochemical pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets. If it interacts with dopamine and serotonin receptors, it could affect pathways related to mood regulation, reward, and cognition .

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O2S2/c1-13-16(24)9-6-10-17(13)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKMDSNTOPIONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

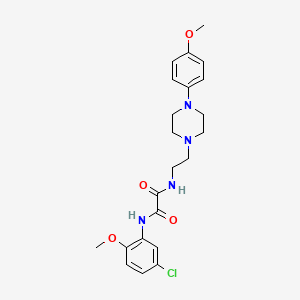

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

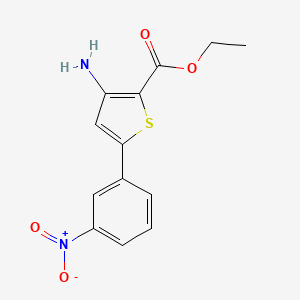

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

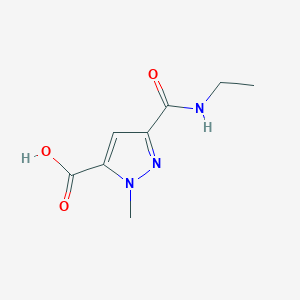

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)

![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)